molecular formula C16H19N5O3 B2875838 N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1797970-65-0

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2875838
CAS No.: 1797970-65-0
M. Wt: 329.36
InChI Key: HLIRLCCQTHZAIQ-UHFFFAOYSA-N
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Description

This compound features a tetrahydroquinoline (THQ) core substituted at the 1-position with a 2-methoxyacetyl group and at the 7-position with a 1-methyl-1H-1,2,3-triazole-4-carboxamide moiety. The THQ scaffold is known for its conformational flexibility and ability to interact with biological targets such as opioid receptors . The 2-methoxyacetyl substituent introduces an electron-withdrawing group that could modulate electronic properties and binding affinity.

Properties

IUPAC Name

N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3/c1-20-9-13(18-19-20)16(23)17-12-6-5-11-4-3-7-21(14(11)8-12)15(22)10-24-2/h5-6,8-9H,3-4,7,10H2,1-2H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLIRLCCQTHZAIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogues sharing structural motifs such as the THQ core, 1,2,3-triazole, or carboxamide/sulfonamide groups. Key differences in substituents, synthesis efficiency, and physicochemical properties are highlighted.

Key Observations:

Core Modifications: The target compound’s THQ core distinguishes it from capsaicinoid-triazole hybrids (e.g., 14j, 14k) but shares the 1,2,3-triazole group with these antiproliferative agents. The triazole’s position (4-carboxamide vs. methoxy-tethered) may alter target specificity .

Substituent Effects: Electron-Withdrawing Groups: The 2-methoxyacetyl group in the target compound and 3i may enhance stability compared to capsaicinoid derivatives with alkyl chains (e.g., 14j’s 8-methylnon-6-enamide). Aromatic Substituents: Compounds like 14k (4-bromophenyl) and 14h (4-fluorophenyl) show that halogenated aryl groups improve antiproliferative activity, whereas the target compound’s 1-methyltriazole may prioritize metabolic stability over potency .

Synthesis Efficiency: Capsaicinoid-triazole hybrids (e.g., 14j: 84%, 14k: 91%) demonstrate high yields via click chemistry, suggesting efficient synthetic routes for triazole incorporation . The lower yield of 3i (62.7%) may reflect challenges in sulfamide formation .

Table 2: Physicochemical and Bioavailability Predictions

Property Target Compound Compound 3i Compound 14j Pyrazole sulfonamide
Rotatable Bonds (est.) ~8 ~10 ~15 ~9
Polar Surface Area (Ų) ~90 ~110 ~130 ~100
Hydrogen Bond Acceptors 6 7 9 7
Hydrogen Bond Donors 2 2 2 2
Predicted Bioavailability Moderate-High Moderate Low-Moderate High

Key Observations:

  • Rotatable Bonds : The target compound (~8) and pyrazole sulfonamide (~9) have fewer rotatable bonds than 14j (~15), aligning with ’s finding that fewer rotatable bonds correlate with better oral bioavailability .
  • Polar Surface Area (PSA) : The target compound’s PSA (~90 Ų) is lower than 14j’s (~130 Ų), suggesting improved membrane permeability .
  • Sulfonamide vs.

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